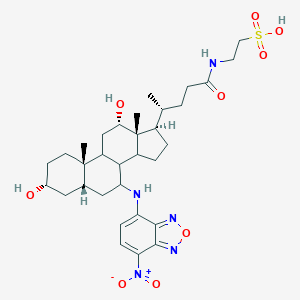![molecular formula C7H9NOS B037461 6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole CAS No. 120783-56-4](/img/structure/B37461.png)
6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. In
Mechanism Of Action
The mechanism of action of 6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole involves the inhibition of COX-2 and LOX enzymes. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation. LOX is an enzyme that is involved in the production of leukotrienes, which are also mediators of inflammation. By inhibiting these enzymes, 6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole reduces the production of inflammatory mediators, thereby reducing inflammation, pain, and fever.
Biochemical And Physiological Effects
6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to inhibit the activity of COX-2 and LOX enzymes, which are involved in the production of inflammatory mediators. The compound has been shown to reduce the production of prostaglandins and leukotrienes, thereby reducing inflammation, pain, and fever.
Advantages And Limitations For Lab Experiments
One of the advantages of using 6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole in lab experiments is its anti-inflammatory, analgesic, and antipyretic effects. These effects make it useful in studying the mechanisms of inflammation, pain, and fever. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Future Directions
There are several future directions for the study of 6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole. One of the directions is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of the compound's potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. Further studies are needed to determine the safety and efficacy of this compound in these applications. Additionally, the study of the compound's mechanism of action and its effects on other pathways and enzymes is an area of future research.
Synthesis Methods
The synthesis of 6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole has been achieved through various methods. One of the most common methods involves the reaction of 2-methyl-2-thiopseudourea hydrochloride with ethyl acetoacetate in the presence of sodium ethoxide. Another method involves the reaction of 2-methyl-2-thiopseudourea hydrochloride with ethyl acetoacetate in the presence of sodium ethoxide and acetic anhydride. The reaction is carried out under reflux, and the product is obtained by filtration and recrystallization.
Scientific Research Applications
6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators.
properties
CAS RN |
120783-56-4 |
|---|---|
Product Name |
6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole |
Molecular Formula |
C7H9NOS |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
6,6-dimethyl-4H-thieno[3,4-c][1,2]oxazole |
InChI |
InChI=1S/C7H9NOS/c1-7(2)6-5(4-10-7)3-9-8-6/h3H,4H2,1-2H3 |
InChI Key |
YYYATASIPWAQAV-UHFFFAOYSA-N |
SMILES |
CC1(C2=NOC=C2CS1)C |
Canonical SMILES |
CC1(C2=NOC=C2CS1)C |
synonyms |
4H,6H-Thieno[3,4-c]isoxazole,6,6-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)
